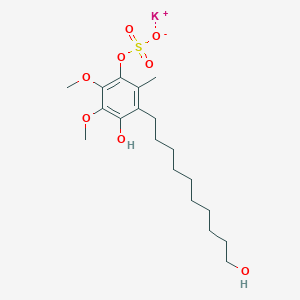

![molecular formula C22H28O5 B15288206 (8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)

(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Meprednisone is a synthetic glucocorticoid, a class of steroid hormones that are used to suppress the immune system and reduce inflammation. It is a methylated derivative of prednisone and is known for its anti-inflammatory and immunosuppressive properties . Meprednisone is used in the treatment of various conditions, including rheumatic diseases, collagen diseases, dermatological conditions, gastrointestinal diseases, respiratory diseases, and ophthalmological diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Meprednisone is synthesized through the methylation of prednisone. . The reaction conditions typically involve the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of meprednisone involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The synthesized meprednisone is then subjected to purification processes such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Meprednisone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Oxidation: Meprednisone can be oxidized using reagents such as potassium permanganate or chromium trioxide in acidic conditions. The oxidation process typically converts the hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of meprednisone can be achieved using reagents like lithium aluminum hydride or sodium borohydride. This process reduces the ketone groups to hydroxyl groups.

Substitution: Substitution reactions involve the replacement of functional groups in the meprednisone molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of meprednisone can yield compounds with additional ketone or carboxylic acid groups, while reduction can produce compounds with more hydroxyl groups. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Meprednisone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, meprednisone is used as a model compound for studying the reactivity and stability of glucocorticoids. It is also used in the development of new synthetic methods and reaction mechanisms.

Biology: In biological research, meprednisone is used to study the effects of glucocorticoids on cellular processes, including gene expression, protein synthesis, and cell signaling pathways.

Medicine: In medicine, meprednisone is used in clinical research to investigate its therapeutic potential in treating various inflammatory and autoimmune diseases. It is also used in pharmacological studies to understand its mechanism of action and pharmacokinetics.

Industry: In the pharmaceutical industry, meprednisone is used in the development and production of anti-inflammatory and immunosuppressive drugs. .

Mechanism of Action

Meprednisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the meprednisone-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes . This regulation leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins, resulting in reduced inflammation and immune response . The molecular targets and pathways involved in the mechanism of action of meprednisone include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .

Comparison with Similar Compounds

Meprednisone is similar to other glucocorticoids such as prednisone and methylprednisolone . it has unique properties that distinguish it from these compounds.

Prednisone: Both meprednisone and prednisone are used to treat inflammatory and autoimmune conditions.

Methylprednisolone: Methylprednisolone is another glucocorticoid with similar uses as meprednisone. It is more potent than prednisone and has a different pharmacokinetic profile. .

List of Similar Compounds

- Prednisone

- Methylprednisolone

- Hydrocortisone

- Dexamethasone

- Betamethasone

These compounds share similar mechanisms of action but differ in their potency, pharmacokinetics, and clinical applications .

Properties

Molecular Formula |

C22H28O5 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16?,19?,20-,21-,22-/m0/s1 |

InChI Key |

PIDANAQULIKBQS-DMSNIJRXSA-N |

Isomeric SMILES |

C[C@H]1CC2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

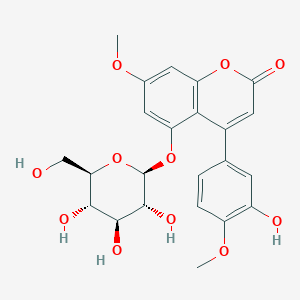

![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)

![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)

![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)

![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)